(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride
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Overview
Description
(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with tert-butyl, hydroxy, and methyl groups, as well as a carbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials such as aldehydes, ketones, and amines.
Substitution Reactions: The tert-butyl, hydroxy, and methyl groups are introduced onto the pyridine ring through substitution reactions using reagents like tert-butyl chloride, methyl iodide, and sodium hydroxide.
Carbamimidothioate Formation: The carbamimidothioate moiety is formed by reacting the pyridine derivative with thiourea and an appropriate activating agent such as phosphorus oxychloride.
Hydration and Formation of Trihydrochloride: The final compound is obtained by hydrating the intermediate product and treating it with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamimidothioate moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological processes.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Pharmacology: Studied for its effects on various biological targets.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate
- (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate
- (2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;trihydrochloride
Uniqueness
(2-Tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride is unique due to its specific combination of functional groups and its ability to form stable hydrates and salts. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2-tert-butyl-3-hydroxy-6-methylpyridin-4-yl)methyl carbamimidothioate;hydrate;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS.3ClH.H2O/c1-7-5-8(6-17-11(13)14)9(16)10(15-7)12(2,3)4;;;;/h5,16H,6H2,1-4H3,(H3,13,14);3*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEKLJHFTLEKBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(C)(C)C)O)CSC(=N)N.O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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